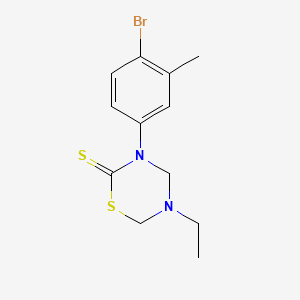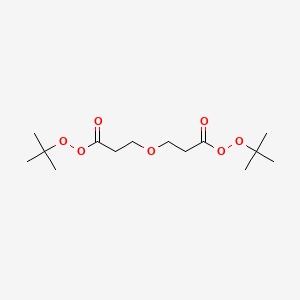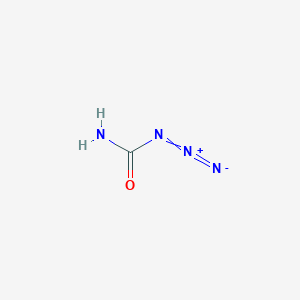
Carbamoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoyl azide is an organic compound that belongs to the class of azides. It is characterized by the presence of a carbamoyl group (CONH2) attached to an azide group (N3). This compound is known for its versatile reactivity and is used as an intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamoyl azides can be synthesized through several methods. One common method involves the reaction of isocyanates with sodium azide (NaN3) in the presence of zinc chloride (ZnCl2) in organic solvents. This reaction typically completes within 5-10 minutes at room temperature, minimizing the risk of hydrogen azide release . Another method involves the use of N-hydroxyphthalimide esters and trimethylsilyl azide (TMSN3) under mild conditions .
Industrial Production Methods
In industrial settings, carbamoyl azides are often produced through the reaction of isocyanates with hydrazoic acid. due to the explosiveness and toxicity of hydrazoic acid, alternative methods using trimethylsilyl azide or other azide donors are preferred .
Chemical Reactions Analysis
Types of Reactions
Carbamoyl azides undergo various types of chemical reactions, including:
Reduction: Reduction of carbamoyl azides can lead to the formation of amines.
Substitution: Carbamoyl azides can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving carbamoyl azides include iodine azide, tert-butyl hydroperoxide (TBHP), and various metal catalysts such as zinc chloride and ceric ammonium nitrate (CAN) .
Major Products Formed
The major products formed from reactions involving carbamoyl azides include isocyanates, amides, ureas, and various heterocyclic compounds such as tetrazol-5-ones .
Scientific Research Applications
Carbamoyl azides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamoyl azides involves the thermal decomposition of the compound to produce isocyanatesThe isocyanate can then react with water to form an unstable carbamic acid derivative, which undergoes spontaneous decarboxylation to produce amines .
Comparison with Similar Compounds
Carbamoyl azides are similar to other nitrogen-containing compounds such as carbamates, carbodiimides, and tetrazol-5-ones. carbamoyl azides are unique in their ability to undergo the Curtius rearrangement to form isocyanates, which are versatile intermediates in organic synthesis .
List of Similar Compounds
Carbamates: Used as precursors for pesticides, fungicides, and herbicides.
Carbodiimides: Used in peptide synthesis and as coupling agents.
Tetrazol-5-ones: Used in the production of biologically active substances such as analgesics and herbicides.
Properties
CAS No. |
13125-56-9 |
|---|---|
Molecular Formula |
CH2N4O |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
carbamoyl azide |
InChI |
InChI=1S/CH2N4O/c2-1(6)4-5-3/h(H2,2,6) |
InChI Key |
BLNJZMQZYXWQGM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



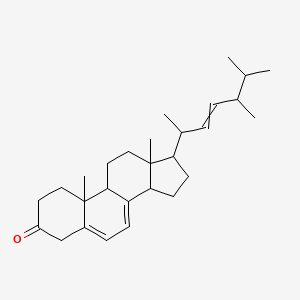
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

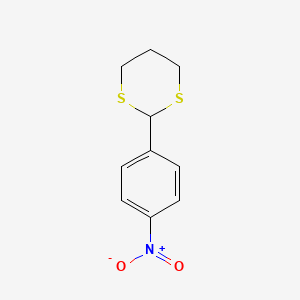

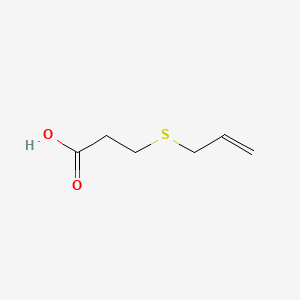
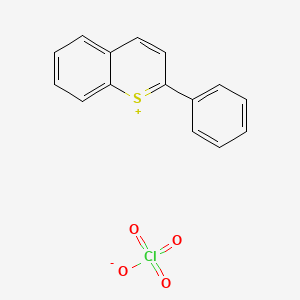
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
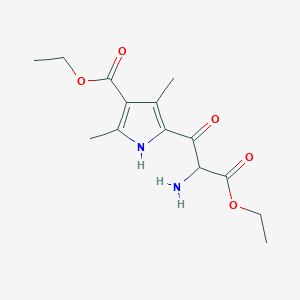
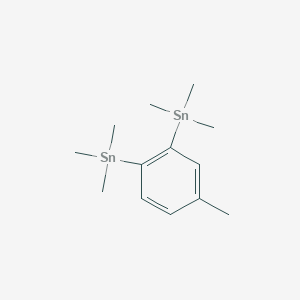
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
